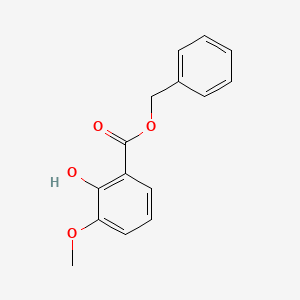
Benzyl 2-hydroxy-3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-hydroxy-3-methoxybenzoate is an organic compound with the molecular formula C15H14O4. It is a derivative of benzoic acid, where the benzyl group is attached to the carboxyl group, and the aromatic ring is substituted with a hydroxyl group at the 2-position and a methoxy group at the 3-position. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-hydroxy-3-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-3-methoxybenzoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of lipase-catalyzed transesterification reactions. This method offers the advantage of being solvent-free and environmentally friendly. Immobilized lipase B from Candida antarctica (Novozym 435) is often used as the catalyst, and the reaction is carried out in vacuo with fatty alcohols .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-hydroxy-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated this compound.
Scientific Research Applications
Benzyl 2-hydroxy-3-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits antifungal properties and is used in studies related to fungal inhibition.
Medicine: Research is ongoing to explore its potential as an antioxidant and its effects on cellular processes.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of benzyl 2-hydroxy-3-methoxybenzoate involves its interaction with cellular components. The hydroxyl and methoxy groups on the aromatic ring contribute to its biological activity. The compound can exert toxic effects on the nervous system of parasites, leading to their death . Additionally, its antioxidant properties help in scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-hydroxy-6-methoxybenzoate: Similar structure but with the methoxy group at the 6-position.
Methyl 3-methoxysalicylate: A methyl ester derivative with similar functional groups.
Benzyl benzoate: Lacks the hydroxyl and methoxy groups but shares the benzyl ester structure.
Uniqueness
Benzyl 2-hydroxy-3-methoxybenzoate is unique due to the specific positioning of the hydroxyl and methoxy groups on the aromatic ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
benzyl 2-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C15H14O4/c1-18-13-9-5-8-12(14(13)16)15(17)19-10-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3 |
InChI Key |
DUSVPISSQIITNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















